molecular formula C15H18BrN3OS B5780675 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide

Cat. No. B5780675
M. Wt: 368.3 g/mol
InChI Key: OTNUZDZTYJEYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide, also known as BRD0705, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BRD0705 is a novel inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression.

Scientific Research Applications

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BET proteins play a critical role in regulating the expression of genes that are involved in these diseases. 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been shown to inhibit BET proteins, leading to the downregulation of these disease-associated genes. This makes 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide a promising candidate for drug development.

Mechanism of Action

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents BET proteins from binding to chromatin, leading to the downregulation of target genes. The inhibition of BET proteins by 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide induces apoptosis by downregulating the expression of anti-apoptotic genes. In animal models of inflammation, 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Its specificity for BET proteins also makes it a useful tool for studying the role of BET proteins in various diseases. However, the use of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide in lab experiments is limited by its solubility and stability. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research on 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, the development of new BET inhibitors based on the structure of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide could lead to the discovery of more potent and selective inhibitors. Overall, the research on 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide involves a multi-step process that starts with the reaction of 6-bromo-1H-benzimidazole with thioacetic acid. The resulting product is then reacted with cyclohexylamine to obtain the final product, 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide. The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been optimized to improve its yield and purity, making it a suitable candidate for further scientific research.

properties

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c16-10-6-7-12-13(8-10)19-15(18-12)21-9-14(20)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNUZDZTYJEYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.